

Solubility Profile of 4-Nitro-o-phenylenediamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitro-o-phenylenediamine

Cat. No.: B140028

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4-Nitro-o-phenylenediamine** (4-NOPD) in various organic solvents. The information contained herein is essential for process development, purification, and formulation activities in the pharmaceutical and chemical industries. This document includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of **4-Nitro-o-phenylenediamine** was determined using the isothermal saturation method. The following table summarizes the mole fraction solubility (x) of 4-NOPD in eleven different organic solvents at temperatures ranging from 278.15 K to 318.15 K.

Temperature (K)	Met han ol (10 ⁻³ M)	Etha nol (10 ⁻³ M)	n- Pro pan ol (10 ⁻³ M)	Isop ropa nol (10 ⁻³ M)	n- Buta nol (10 ⁻³ M)	Isob utan ol (10 ⁻³ M)	Ethy l Acet ate (10 ⁻³ M)	Acet one (10 ⁻³ M)	Buta non e (10 ⁻³ M)	Cycl ohe xan e (10 ⁻³ M)	Tolu ene (10 ⁻³ M)
278.15	3.98	3.45	3.18	2.89	2.95	2.67	18.54	45.32	33.45	0.08	0.89
283.15	4.89	4.28	3.95	3.61	3.68	3.35	22.31	53.89	40.12	0.11	1.15
288.15	6.01	5.29	4.89	4.49	4.58	4.19	26.73	63.98	47.98	0.14	1.48
293.15	7.38	6.53	6.05	5.57	5.70	5.23	31.89	75.89	57.23	0.18	1.89
298.15	9.06	8.06	7.48	6.89	7.07	6.51	37.98	89.98	68.11	0.24	2.42
303.15	11.11	9.92	9.24	8.51	8.76	8.09	45.12	106.54	80.98	0.31	3.09
308.15	13.61	12.18	11.37	10.49	10.82	10.03	53.45	125.98	96.21	0.40	3.95
313.15	16.65	14.93	13.96	12.89	13.34	12.41	63.21	148.65	114.23	0.51	5.01
318.15	20.38	18.29	17.11	15.83	16.41	15.32	74.65	175.01	135.45	0.66	6.32

Data sourced from Wu, Y., Zhang, X., Di, Y., & Zhang, Y. (2016). Solubility determination and modelling of 4-nitro-1,2-phenylenediamine in eleven organic solvents from T = (278.15 to 318.15) K. The Journal of Chemical Thermodynamics, 102, 249-255.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of **4-Nitro-o-phenylenediamine** in organic solvents based on the isothermal saturation method.[\[1\]](#)[\[2\]](#)

Materials and Apparatus

- Solute: **4-Nitro-o-phenylenediamine** (purity > 99%)
- Solvents: Selected organic solvents (analytical grade)
- Jacketed glass vessel (e.g., 100 mL)
- Thermostatic water bath with temperature control (± 0.05 K)
- Magnetic stirrer
- Analytical balance (± 0.0001 g)
- Syringe filters (e.g., 0.45 μ m PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure

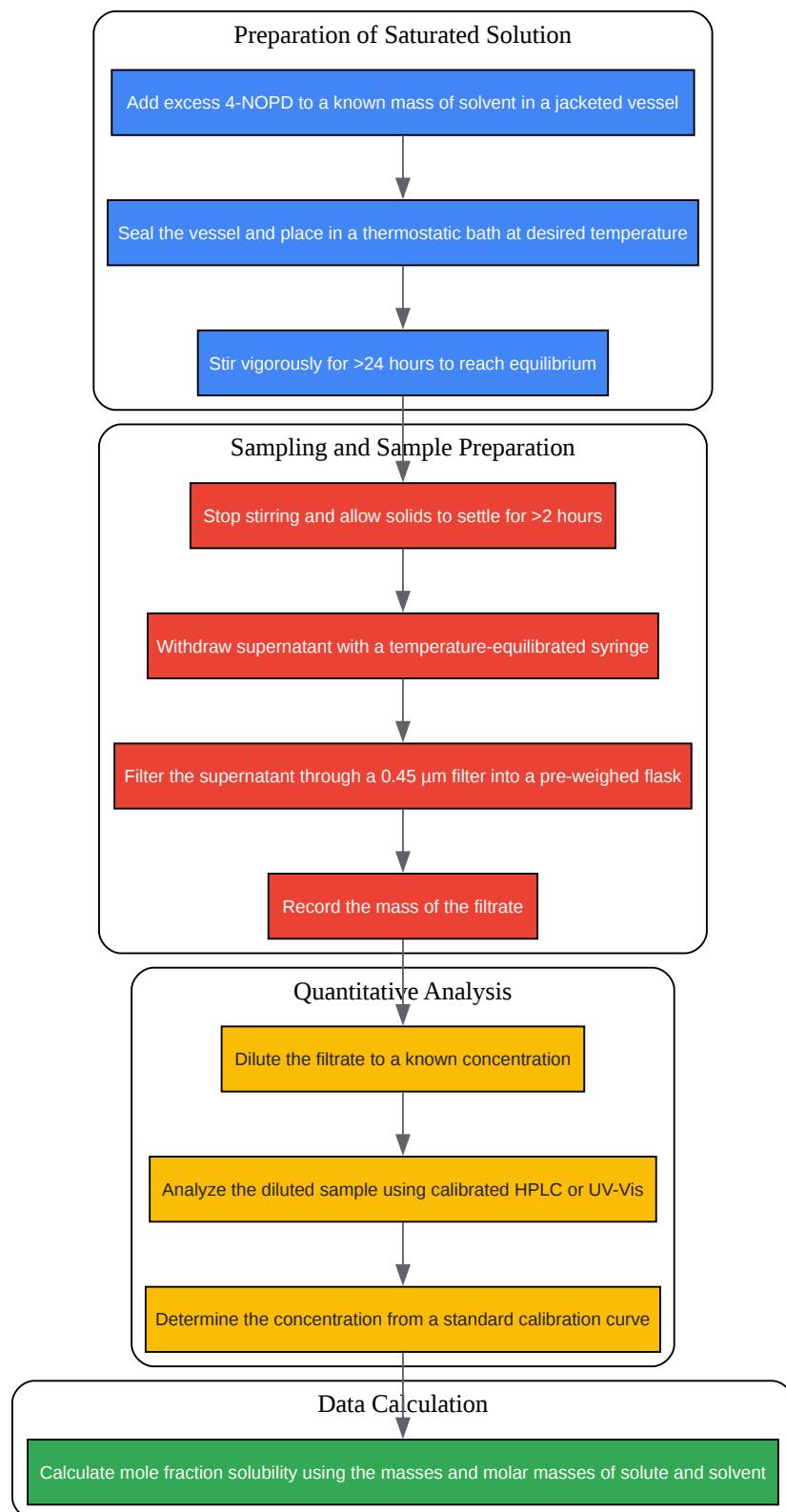
- Preparation of Saturated Solution:
 - Add an excess amount of **4-Nitro-o-phenylenediamine** to a known mass of the selected solvent in the jacketed glass vessel. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
 - Seal the vessel to prevent solvent evaporation.
 - Place the vessel in the thermostatic water bath set to the desired temperature.
 - Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach solid-liquid equilibrium. A minimum of 24 hours is recommended.

- Sampling and Sample Preparation:
 - After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.
 - Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature.
 - Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
 - Record the mass of the collected filtrate.
- Quantitative Analysis:
 - Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
 - Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of **4-Nitro-o-phenylenediamine**.
 - A calibration curve should be prepared using standard solutions of 4-NOPD of known concentrations.

Data Analysis

The mole fraction solubility (x) of **4-Nitro-o-phenylenediamine** is calculated using the following equation:

$$x = (m_1 / M_1) / [(m_1 / M_1) + (m_2 / M_2)]$$


Where:

- m_1 is the mass of the solute (4-NOPD)
- M_1 is the molar mass of the solute
- m_2 is the mass of the solvent

- M_2 is the molar mass of the solvent

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the experimental determination of solubility using the isothermal saturation method.

[Click to download full resolution via product page](#)

Caption: Workflow for Isothermal Saturation Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Experiment and Application of the Solid–Liquid Phase Equilibrium for Ternary 2-Nitro-p-phenylenediamine + Ethyl Acetate + Isopropanol and 2-Nitro-p-phenylenediamine + 4-Nitro-o-phenylenediamine + N-Methyl-2-pyrrolidone systems | Semantic Scholar [semanticscholar.org]
- 2. 4-Nitro-1,2-phenylenediamine | C₆H₇N₃O₂ | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility Profile of 4-Nitro-o-phenylenediamine in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140028#4-nitro-o-phenylenediamine-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com